2-Chloro-4-(4-chlorophenyl)quinazoline
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Overview
Description
2-Chloro-4-(4-chlorophenyl)quinazoline is a derivative of quinazoline, a heterocyclic compound composed of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition metal catalysts and high-temperature conditions to facilitate the formation of the quinazoline ring .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The quinazoline ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with varying degrees of oxidation states .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including 2-Chloro-4-(4-chlorophenyl)quinazoline, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazoline: Similar in structure but with a bromine atom instead of chlorine.
4-Chloro-2-phenylquinazoline: Differing by the position of the chlorine atom and the presence of a phenyl group.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: A related compound with an oxazinone ring.
Uniqueness
2-Chloro-4-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H8Cl2N2 |
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Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)17-14(16)18-13/h1-8H |
InChI Key |
JCFXNEJIVDMGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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